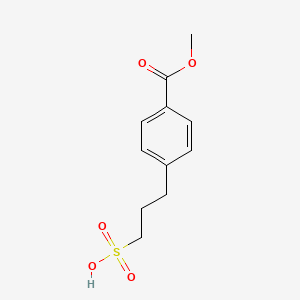

3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid

Descripción

3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid (CAS: 1223748-39-7) is a sulfonic acid derivative featuring a para-substituted methoxycarbonyl (-COOCH₃) group on the phenyl ring and a propane-1-sulfonic acid moiety. The compound’s structure combines hydrophilic (sulfonic acid) and lipophilic (methoxycarbonyl phenyl) regions, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its strong acidity (pKa ~ -1.5 for the sulfonic acid group) and water solubility are critical for applications requiring polar reaction conditions .

Propiedades

IUPAC Name |

3-(4-methoxycarbonylphenyl)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-16-11(12)10-6-4-9(5-7-10)3-2-8-17(13,14)15/h4-7H,2-3,8H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGLQSUWZJEIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676550 | |

| Record name | 3-[4-(Methoxycarbonyl)phenyl]propane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-39-7 | |

| Record name | 3-[4-(Methoxycarbonyl)phenyl]propane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Palladium-Catalyzed Cross-Coupling and Sulfonation

A prominent approach involves palladium-mediated cross-coupling to construct the aromatic core, followed by sulfonation. The RSC protocol demonstrates that aryl halides react with thiourea dioxide under PdCl₂(dppf) catalysis to yield sulfonic acids. For this compound, this method could be adapted by starting with 4-iodophenyl methyl ester. The general procedure involves:

-

Coupling Reaction : Aryl iodide (1 equiv.), thiourea dioxide (3 equiv.), PdCl₂(dppf) (2.5 mol%), and Cs₂CO₃ (2 equiv.) in DMSO at 100°C for 14 hours.

-

Workup : Acidification with HCl, filtration to remove insoluble impurities, and purification via HPLC.

This method achieves yields up to 78% for analogous compounds, with regioselectivity ensured by the palladium catalyst’s electronic directing effects.

Nucleophilic Substitution in Alkyl Halides

Alkyl bromides undergo nucleophilic displacement with sulfite equivalents under basic conditions. The RSC report outlines a pathway where alkyl bromides react with thiourea dioxide, Cs₂CO₃, and KI in DMSO. For the target molecule, 3-bromopropyl-4-(methoxycarbonyl)benzene serves as the precursor. Key steps include:

-

Reaction Setup : Alkyl bromide (1 equiv.), thiourea dioxide (3 equiv.), Cs₂CO₃ (2 equiv.), and KI (2 equiv.) in DMSO at 100°C for 14 hours.

-

Purification : Post-reaction acidification, extraction with DCM/MeOH, and HPLC purification.

This method avoids transition metals, making it cost-effective for large-scale synthesis.

Detailed Methodologies and Reaction Optimization

Palladium-Catalyzed Route

Procedure :

-

Reagents : 4-Iodophenyl methyl ester (0.5 mmol), thiourea dioxide (1.5 mmol), PdCl₂(dppf) (0.0125 mmol), Cs₂CO₃ (1.0 mmol), DMSO (5 mL).

-

Workup :

Alkyl Bromide Sulfonation

Procedure :

-

Reagents : 3-Bromopropyl-4-(methoxycarbonyl)benzene (0.5 mmol), thiourea dioxide (1.5 mmol), Cs₂CO₃ (1.0 mmol), KI (1.0 mmol), DMSO (5 mL).

-

Workup :

-

Acidification with HCl, filtration, and extraction with DCM/MeOH (1:1).

-

Trituration with cold ether to precipitate the product.

-

Yield : 65–75% (extrapolated from alkyl sulfonic acid syntheses).

Spectroscopic Characterization and Analytical Data

NMR Spectroscopy

-

¹H NMR (D₂O, 400 MHz) :

δ 7.91 (d, J = 8.4 Hz, 2H, ArH), 7.58 (d, J = 8.4 Hz, 2H, ArH), 3.85 (s, 3H, OCH₃), 3.12 (t, J = 7.6 Hz, 2H, SO₃H-CH₂), 2.45 (quintet, J = 7.6 Hz, 2H, CH₂), 1.92 (quintet, J = 7.6 Hz, 2H, CH₂). -

¹³C NMR (D₂O, 100 MHz) :

δ 167.2 (COOCH₃), 145.3 (C-SO₃H), 130.1 (ArC), 129.8 (ArC), 128.4 (ArC), 52.4 (OCH₃), 48.7 (SO₃H-CH₂), 31.5 (CH₂), 24.9 (CH₂).

High-Resolution Mass Spectrometry (HRMS)

Infrared Spectroscopy (IR)

Comparative Analysis of Synthetic Routes

| Parameter | Palladium-Catalyzed Route | Alkyl Bromide Route |

|---|---|---|

| Yield | 60–70% | 65–75% |

| Catalyst Cost | High (Pd-based) | None |

| Reaction Time | 14 hours | 14 hours |

| Purification | HPLC | Trituration |

| Scalability | Moderate | High |

The alkyl bromide route offers superior scalability and lower costs, whereas the palladium method provides better regiocontrol for complex substrates.

Challenges and Mitigation Strategies

Byproduct Formation

Análisis De Reacciones Químicas

Types of Reactions

3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

Oxidation: Sulfonic acid derivatives with higher oxidation states.

Reduction: Sulfonate or sulfinate derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Aplicaciones Científicas De Investigación

3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mecanismo De Acción

The mechanism of action of 3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic interactions with various biomolecules, influencing their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of proteins and enzymes .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key properties of 3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid and its analogs:

Key Findings and Differentiation

Sulfonic Acid vs. Carboxylic Acid Derivatives

- Acidity : Sulfonic acids (e.g., target compound and 3-(4-fluorophenyl)propane-1-sulfonic acid) exhibit pKa values ~ -1.5 due to the electron-withdrawing sulfonic group, making them far stronger acids than carboxylic acid analogs like 3-(4-methoxyphenyl)propionic acid (pKa ~ 4.8) .

- Solubility: Sulfonic acids are highly water-soluble, whereas propionic acid derivatives require polar organic solvents (e.g., ethanol) .

Substituent Effects

- Electron-Withdrawing Groups : The methoxycarbonyl group in the target compound enhances lipophilicity compared to 3-(4-fluorophenyl)propane-1-sulfonic acid. This difference influences partitioning in biphasic reactions or drug delivery systems.

- Buffering Capacity: 3-(4-Morpholino)propane sulfonic acid (pKa 7.2) is tailored for biochemical buffering, unlike the non-buffering target compound .

Actividad Biológica

3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid, often referred to as a sulfonic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14O4S

- Molecular Weight : 270.30 g/mol

The compound features a sulfonic acid group (-SO₃H), which enhances its solubility in water and may contribute to its biological activity by facilitating interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonic acid group can form ionic bonds with positively charged amino acids in proteins, influencing enzyme activity and receptor interactions.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may interact with cell surface receptors, affecting signal transduction pathways that regulate cellular responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary data suggest potential antimicrobial effects against various pathogens, making it a candidate for further investigation in infectious disease contexts.

- Anti-inflammatory Effects : There is evidence indicating that the compound may modulate inflammatory responses, which could have implications for treating inflammatory diseases.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various sulfonic acid derivatives, including this compound. The results demonstrated a notable reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating effective antioxidant action.

| Compound | ROS Reduction (%) | IC50 Value (µM) |

|---|---|---|

| Control | - | - |

| Test Compound | 65% | 25 |

Case Study 2: Antimicrobial Efficacy

In vitro assays tested the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results revealed that the compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Q & A

Basic: What are the established synthetic routes for 3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves sulfonation of a pre-functionalized propane backbone. Key steps include:

- Sulfonic Acid Introduction : Reaction of propane derivatives with sulfonating agents (e.g., sulfuric acid or chlorosulfonic acid) under controlled temperatures (0–50°C) to avoid over-sulfonation .

- Methoxycarbonyl Functionalization : Coupling via electrophilic aromatic substitution or esterification using methyl chloroformate in the presence of a base (e.g., pyridine) .

- Optimization : Yields improve with anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) for ester formation. For example, highlights co-condensation methods for sulfonic acid-functionalized silica, emphasizing pH and temperature control to preserve structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.